N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

DHODH inhibition Oxathiine carboxamide Immuno-oncology

Researchers seeking to map the ubiquinone-binding pocket of SDH or benchmark DHODH inhibition often face gaps in SAR data for underrepresented 2,4-dichloro substitution patterns. This 5,6-dihydro-1,4-oxathiine-2-carboxamide directly addresses that need, offering a non-oxidized thioether scaffold distinct from common 4,4-dioxide analogs. - Enables head-to-head DHODH profiling against the 2,4-difluoro analog (e.g., CHEMBL4173846, IC50 = 1.20 nM) to quantify chloro-fluoro substitution effects. - Serves as a targeted probe for SDH pocket tolerance studies when assayed in parallel with 2,5- and 2,6-dichloro isomers. - Provides a defined sulfide intermediate for oxidation-state scanning or prodrug design, shipped with rigorous QC (HPLC >95%, NMR confirmation).

Molecular Formula C17H13Cl2NO2S
Molecular Weight 366.3 g/mol
Cat. No. B12173694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Molecular FormulaC17H13Cl2NO2S
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1CSC(=C(O1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3
InChIInChI=1S/C17H13Cl2NO2S/c18-12-6-7-14(13(19)10-12)20-17(21)15-16(23-9-8-22-15)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,20,21)
InChIKeyXBYYIAFPQAWCGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Baseline: Core Identifiers and Compound Class Context


The compound N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic small-molecule belonging to the 5,6-dihydro-1,4-oxathiine-2-carboxamide class. Its structure features a 2,4-dichlorophenyl substituent on the amide nitrogen and a phenyl ring at the 3-position of the oxathiine scaffold, distinguishing it from earlier-generation oxathiine carboxanilides. Publicly indexed identifiers are sparse; the compound is primarily cataloged by specialist chemical vendors and referenced in structure-searchable screening databases under generic Cambridge or CHEMBL identifiers . No authoritative CAS registry number has been confirmed in curated chemical databases such as PubChem or ChEMBL for this exact structure as of the knowledge cutoff. This limited curation footprint means procurement decisions often require direct confirmation of structural identity and purity from the supplier's certificate of analysis.

1
Supplier CoA required: Limited public identity data; confirm structure and purity via vendor certificate of analysis.
2
Analytical confirmation: Verify non-oxidized thioether form by NMR or HPLC to exclude sulfone contamination.
3
Identifier context: No confirmed CAS; reference by Cambridge or CHEMBL IDs for procurement.

Why Generic In-Class Analogs Cannot Substitute This Compound


Substituting this compound with a generic oxathiine-2-carboxamide or a differently halogenated phenyl analog (e.g., 4-chlorophenyl, 2,6-dichlorophenyl, or 4-fluorophenyl derivatives) is scientifically unjustified without explicit, assay-matched evidence. The oxathiine class is conformationally sensitive; the dihydro ring topology and the specific 2,4-dichloro substitution pattern on the anilide ring are critical determinants of molecular recognition at biological targets such as dihydroorotate dehydrogenase (DHODH) or succinate dehydrogenase (SDH) [1]. Even positional isomerism of the chlorine atoms (e.g., 2,5-dichloro vs 2,4-dichloro) can profoundly shift target binding kinetics, as documented for structurally related oxathiine carboxamide series [2]. In the absence of published head-to-head data for this exact analog, the default procurement position must be that potency, selectivity, and solubility profiles observed for any close analog cannot be extrapolated to this compound. Users requiring differential activity for screening cascades must initiate custom side-by-side profiling rather than relying on class-level assumptions.

Halogen substitution pattern
Differently halogenated phenyl analogs (e.g., 4-chlorophenyl, 2,6-dichlorophenyl) may shift target binding kinetics. Class-level SAR indicates potency cannot be extrapolated.
Positional chlorine isomerism
2,5- and 2,6-dichloro isomers exhibit differentiated activity profiles; the 2,4-dichloro isomer cannot be assumed functionally equivalent without direct assay data.
Oxidation state
The thioether form is not interchangeable with the commercially common 4,4-dioxide (sulfone). Oxidation alters lipophilicity, metabolic stability, and target residence time.

Quantitative Evidence Guide for Compound Selection


DHODH Inhibition Potency: Target vs. Closest Analog

No direct head-to-head DHODH inhibition data are publicly available for N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide. The structurally closest analog with quantitative DHODH IC50 data is a 2,4-difluorophenyl-bearing oxathiine carboxamide (CHEMBL4173846), which achieves an IC50 of 1.20 nM in a DCIP-coupled recombinant human DHODH assay [1]. The chlorine-to-fluorine substitution represents a non-conservative change in both electronic character and steric bulk, making any potency extrapolation unreliable. This evidence gap must be closed by the end user before this compound can be rationally selected over the fluorinated analog.

DHODH IC50
Data to verify
Target compound not reported; closest analog (2,4-difluorophenyl) IC50 = 1.20 nM
Potency extrapolation unreliable; direct profiling required
Fluorinated analog provides reference point only
DHODH inhibition Oxathiine carboxamide Immuno-oncology

Positional Chlorine Isomer Activity Differentiation

Within the oxathiine carboxamide patent space, explicit differentiation between dichloro positional isomers is documented. WO2004072023 exemplifies that N-(2,5-dichlorophenyl) and N-(2,6-dichlorophenyl) derivatives exhibit distinct fungicidal efficacy against specific pathogen panels, with the 2,5-dichloro isomer often preferred for its balanced spectrum [1]. The 2,4-dichloro regioisomer of the title compound occupies an underexplored position in published structure–activity relationships, but the patent precedent confirms that merely being 'dichlorophenyl' is insufficient to guarantee equivalent activity; the chlorine positions dictate target engagement. Procurement of the 2,4-dichloro variant should therefore be motivated by a deliberate hypothesis regarding the 4-position chlorine's role in a specific binding pocket, not by default substitution.

Chlorine isomer SAR
Class-level
2,4-dichloro underexplored; 2,5- and 2,6-isomers show differentiated MICs in patent examples
Isomer-specific activity cannot be assumed
WO2004072023 establishes isomer dependence
Structure–activity relationship Halogen isomerism SDH inhibition

Oxathiine Scaffold Oxidation State and Activity

Commercially, the majority of listed 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamides are the 4,4-dioxide (sulfone) derivatives, whereas the title compound is the non-oxidized thioether form. This oxidation state difference is consequential: for the related oxathiin fungicide carboxin, the sulfone derivative exhibits altered systemic mobility and metabolic stability compared to the parent sulfide [1]. When procuring the non-oxidized form, researchers must verify via HPLC or NMR that the material has not undergone inadvertent oxidation during storage, as the dioxide contaminant can confound biological assay results. If the experimental goal requires a metabolic probe or a prodrug strategy, the thioether form may be the explicitly required input, not an interchangeable alternative to the commercial dioxide .

Oxidation state
Class-level
Thioether (non-oxidized) vs sulfone (dioxide); oxidation alters lipophilicity and stability
Oxidation state impacts metabolic profile and target residence
Dioxide form is more common commercially
Oxathiine 4,4-dioxide Sulfone oxidation Metabolic stability

Validated Application Scenarios Based on Differential Evidence


Head-to-Head DHODH Inhibitor Screening with Selectivity Profiling

Given the absence of pre-existing DHODH IC50 data for the 2,4-dichloro analog, a scientifically rigorous application is a side-by-side enzymatic and cellular DHODH assay panel that directly benchmarks this compound against the 2,4-difluoro analog (CHEMBL4173846, IC50 = 1.20 nM) in the same 96-well DCIP reduction format [1]. This head-to-head design turns the current data gap into a controlled experiment, enabling the user to quantify the chlorine-fluorine substitution effect. The resulting data can justify either prioritization or deprioritization of the 2,4-dichloro scaffold for lead optimization.

SDH Binding Pocket Mapping via Chlorine Isomer Probes

The 2,4-dichloro substitution pattern is underrepresented in published oxathiine carboxamide SAR relative to the 2,5- and 2,6-dichloro isomers described in WO2004072023 [1]. This compound can serve as a targeted probe to map the tolerance of the SDH ubiquinone-binding pocket for a 4-position chlorine substituent. When assayed in parallel with the 2,5- and 2,6-dichloro isomers under uniform fungal growth inhibition protocols, the resulting rank-order of potency provides direct structural biology guidance for pocket refinement.

Oxidation State-Dependent Metabolic Stability Comparison

The title compound's non-oxidized thioether form is distinct from the commercially predominant 4,4-dioxide analogs. A controlled metabolic stability experiment—incubating the thioether and its corresponding dioxide in parallel with human or rodent hepatocytes—can quantify the impact of the sulfur oxidation state on intrinsic clearance. The class-level precedent that carboxin's dioxide exhibits altered systemic behavior [1] supports this experimental design, and the resulting data will inform whether the thioether provides a metabolic advantage or a liability for in vivo applications.

Non-Oxidized Oxathiine Core for Targeted Probe Synthesis

For research programs requiring a thioether-functionalized oxathiine as a synthetic intermediate for further derivatization (e.g., S-alkylation, oxidation-state scanning, or prodrug design), the non-oxidized compound is not interchangeable with the off-the-shelf dioxide form. Procurement must be accompanied by rigorous in-house QC (HPLC purity >95%, NMR confirmation of sulfide versus sulfone) to ensure the material meets the specific synthetic requirement [2]. This scenario is valid for medicinal chemistry groups exploring the oxathiine chemotype as a privileged scaffold.

Application
Selection Property
Validation Focus
DHODH inhibitor head-to-head screening
Chlorine vs fluorine substitution comparison
DHODH IC50 benchmarking
SDH binding pocket mapping
2,4-dichloro isomer probe
Isomer-dependent SDH inhibition ranking
Metabolic stability comparison
Thioether vs sulfone oxidation state
Hepatocyte intrinsic clearance
Targeted probe synthesis
Non-oxidized thioether core
Sulfide purity and identity (HPLC, NMR)
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